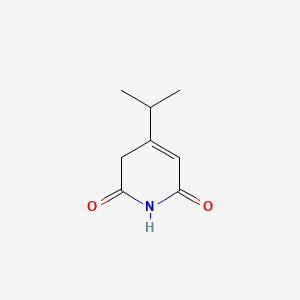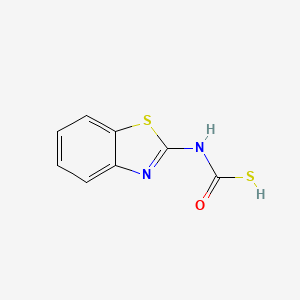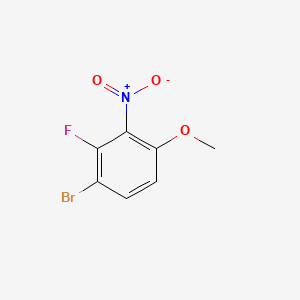
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Overview
Description
Mechanism of Action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to various changes within the cell .
Biochemical Pathways
It is known that nitrobenzene compounds can participate in various biochemical reactions, such as nitration, bromination, and methoxylation .
Pharmacokinetics
The compound’s predicted boiling point is 2982±350 °C and its predicted density is 1716±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
The compound’s interactions with its targets can lead to various changes within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. It is known that the compound should be stored in a dry, room temperature environment .
Preparation Methods
The preparation of GS-5745 involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells. The host cells are cultured under specific conditions to produce the antibody, which is then purified using techniques such as protein A affinity chromatography .
Chemical Reactions Analysis
GS-5745, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can interact with its target, matrix metalloproteinase 9, through binding interactions. This binding inhibits the enzymatic activity of matrix metalloproteinase 9, preventing it from degrading the extracellular matrix .
Scientific Research Applications
GS-5745 has been extensively studied for its potential therapeutic applications in various diseases. Some of the key research applications include:
Cancer Treatment: GS-5745 has shown promise in treating various types of cancer, including gastric cancer, pancreatic cancer, and colorectal cancer. .
Inflammatory Diseases: GS-5745 has been investigated for its potential in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease. .
Fibrotic Diseases: GS-5745 has also been studied for its potential in treating fibrotic diseases, where excessive extracellular matrix remodeling leads to tissue fibrosis
Comparison with Similar Compounds
GS-5745 is unique in its high affinity and selectivity for matrix metalloproteinase 9. Other similar compounds include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor that targets multiple matrix metalloproteinases, including matrix metalloproteinase 9. .
Batimastat: Another broad-spectrum matrix metalloproteinase inhibitor with similar limitations as marimastat
TIMP-1: Tissue inhibitor of metalloproteinases 1 is an endogenous inhibitor of matrix metalloproteinases, including matrix metalloproteinase 9. .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJAOMRFFXQENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718324 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-80-6, 1518996-49-0 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GS-5745 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
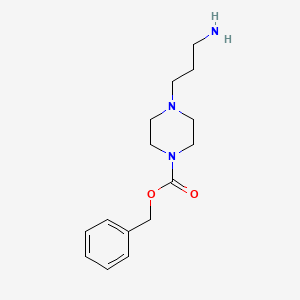
![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/new.no-structure.jpg)
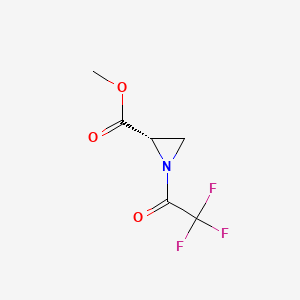
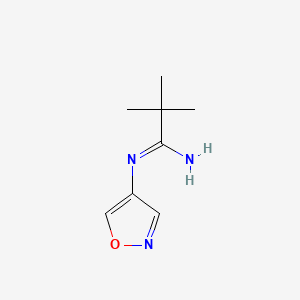

![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
